2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms, due to its ability to protect amino groups during chemical reactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allyl-Gly-OH: Similar to the compound , used for protecting amino groups during synthesis.
Boc-Gly-OH: Uses a different protecting group (Boc) but serves a similar purpose in protecting amino groups.
Uniqueness
What sets 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid apart is its unique bicyclic structure, which provides additional stability and rigidity compared to other Fmoc-protected compounds. This structural feature can be advantageous in certain synthetic applications, offering improved selectivity and reactivity.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCQAQDOGETLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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